Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate is an organic compound that features a nitrobenzene sulfonyl group attached to an ethyl ester of oxopropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene.
Amidation: The reaction of the sulfonyl chloride with an amine to form the sulfonamide.
Esterification: The formation of the ethyl ester from the corresponding acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used in the reaction.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(4-aminobenzene-1-sulfonyl)amino]-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a sulfonyl group allows for diverse chemical transformations and interactions with biological molecules.
Properties
CAS No. |
402934-73-0 |
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Molecular Formula |
C11H12N2O7S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
ethyl 3-[(4-nitrophenyl)sulfonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C11H12N2O7S/c1-2-20-11(15)7-10(14)12-21(18,19)9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
CVBGXQSXNXAKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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